molecular formula C17H21N3O2 B4856520 N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide

N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide

Cat. No.: B4856520
M. Wt: 299.37 g/mol
InChI Key: WHYKWGVSCKJNKH-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-methylcyclohexanecarboxamide with a phenyl-substituted oxadiazole precursor under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted oxadiazole derivatives.

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The oxadiazole ring is known to interact with biological macromolecules, disrupting their normal function and leading to the desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring with a cyclohexanecarboxamide moiety makes it a versatile compound with a wide range of applications.

Properties

IUPAC Name

N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-20(17(21)14-10-6-3-7-11-14)12-15-18-19-16(22-15)13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYKWGVSCKJNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN=C(O1)C2=CC=CC=C2)C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide
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N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide
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N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide

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